REACTION_SMILES
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[CH3:20][OH:21].[ClH:1].[N+:2]([O-:3])(=[O:4])[CH2:5][CH2:6][c:7]1[cH:8][nH:9][c:10]2[cH:11][cH:12][c:13]([C:16]#[N:17])[cH:14][c:15]12.[Na+:19].[OH-:18].[Zn:22]>>[NH2:2][CH2:5][CH2:6][c:7]1[cH:8][nH:9][c:10]2[cH:11][cH:12][c:13]([C:16]#[N:17])[cH:14][c:15]12
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
N#Cc1ccc2[nH]cc(CC[N+](=O)[O-])c2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
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Smiles
|
N#Cc1ccc2[nH]cc(CCN)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |